An In-Depth Technical Guide to Tris(decyl)silane: Structure, Properties, and Applications
An In-Depth Technical Guide to Tris(decyl)silane: Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tris(decyl)silane is an organosilane compound characterized by a central silicon atom bonded to three decyl (C10H21) chains and one hydrogen atom. Its long alkyl chains impart significant hydrophobic properties, making it a valuable molecule for surface modification and the creation of water-repellent coatings. In the realm of pharmaceutical sciences and drug development, the unique physicochemical characteristics of long-chain alkylsilanes like tris(decyl)silane are being explored for their potential in enhancing drug delivery systems and improving the biocompatibility of medical devices. This guide provides a comprehensive overview of the chemical structure, physical properties, synthesis, and potential applications of tris(decyl)silane, with a focus on its relevance to the scientific research community.
Chemical Structure and Molecular Formula
The fundamental structure of tris(decyl)silane consists of a central silicon atom covalently bonded to three n-decyl groups and a single hydrogen atom. This structure gives the molecule a distinct amphiphilicity, with the long hydrocarbon chains being nonpolar and the Si-H bond offering a site for further chemical reactions.
Molecular Formula: C30H64Si
Molecular Weight: 452.93 g/mol
CAS Number: 18765-73-6
Caption: Chemical structure of tris(decyl)silane.
Physical and Chemical Properties
Tris(decyl)silane is a colorless liquid at room temperature. The long alkyl chains dominate its physical properties, resulting in a nonpolar character and low water solubility. A summary of its known physical properties is provided in the table below.
| Property | Value | Source |
| Molecular Formula | C30H64Si | [1] |
| Molecular Weight | 452.931 g/mol | [1] |
| Boiling Point | 502.9 °C at 760 mmHg | [2] |
| Flash Point | 227.9 °C | [2] |
| Density | Data not available | |
| Melting Point | Data not available | |
| Refractive Index | Data not available | |
| Solubility | Insoluble in water; Soluble in nonpolar organic solvents. | General knowledge based on structure |
Synthesis of Tris(decyl)silane
The most common and industrially viable method for the synthesis of trialkylsilanes such as tris(decyl)silane is through the hydrosilylation of an alkene.[3] This reaction involves the addition of a silicon-hydride (Si-H) bond across the double bond of an alkene, typically catalyzed by a transition metal complex.
For the synthesis of tris(decyl)silane, the reaction would involve 1-decene and a suitable silane precursor, such as trichlorosilane (HSiCl₃), followed by reduction. The overall process can be conceptualized in two main steps:
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Hydrosilylation: Trichlorosilane is reacted with three equivalents of 1-decene in the presence of a catalyst, such as a platinum-based catalyst (e.g., Speier's catalyst or Karstedt's catalyst), to form trichloro(decyl)silane.[4][5]
-
Reduction: The resulting trichloro(decyl)silane is then reduced to replace the chlorine atoms with hydrogen, yielding tris(decyl)silane. A common reducing agent for this step is lithium aluminum hydride (LiAlH₄).
Caption: General synthesis workflow for tris(decyl)silane.
Experimental Protocol: A Generalized Approach
The following is a generalized protocol for the synthesis of a trialkylsilane via hydrosilylation, which can be adapted for tris(decyl)silane. Note: This is a representative protocol and should be optimized for specific laboratory conditions and safety protocols. All reactions involving silanes should be carried out under an inert atmosphere (e.g., argon or nitrogen) in anhydrous solvents.
Step 1: Hydrosilylation of 1-Decene with Trichlorosilane
-
Apparatus Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with an inert gas inlet, a dropping funnel, and a thermometer is assembled.
-
Reagent Charging: The flask is charged with trichlorosilane and a catalytic amount of a platinum catalyst (e.g., a few drops of Karstedt's catalyst solution). The dropping funnel is charged with 1-decene.
-
Reaction: The reaction mixture is heated to a moderate temperature (e.g., 60-80 °C). 1-Decene is added dropwise from the dropping funnel to the stirred solution. The reaction is typically exothermic, and the addition rate should be controlled to maintain the desired temperature.
-
Monitoring and Completion: The reaction progress is monitored by techniques such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy to observe the consumption of the starting materials. Once the reaction is complete, the mixture is cooled to room temperature.
-
Purification: The crude product, tris(decyl)trichlorosilane, can be purified by vacuum distillation.
Step 2: Reduction of Tris(decyl)trichlorosilane
-
Apparatus Setup: A separate flame-dried, three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser with an inert gas inlet, and a dropping funnel.
-
Reducing Agent Preparation: A suspension of a reducing agent, such as lithium aluminum hydride (LiAlH₄), in an anhydrous ether solvent (e.g., diethyl ether or tetrahydrofuran) is prepared in the flask.
-
Reaction: The purified tris(decyl)trichlorosilane, dissolved in an anhydrous ether, is added dropwise from the dropping funnel to the stirred suspension of the reducing agent at a low temperature (e.g., 0 °C).
-
Work-up: After the addition is complete, the reaction is carefully quenched by the slow, sequential addition of water and then an aqueous base solution (e.g., NaOH solution) to decompose the excess reducing agent.
-
Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with an organic solvent. The combined organic layers are dried over an anhydrous drying agent (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure. The final product, tris(decyl)silane, can be further purified by vacuum distillation.
Spectroscopic Characterization (Predicted)
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum of tris(decyl)silane is expected to be relatively simple, dominated by signals from the three decyl chains.
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~3.5-4.0 ppm (septet): A signal corresponding to the single proton directly attached to the silicon atom (Si-H). This signal is expected to be a septet due to coupling with the six protons on the adjacent CH₂ groups of the three decyl chains.
-
~1.2-1.4 ppm (multiplet): A large, broad multiplet representing the bulk of the methylene (CH₂) groups in the middle of the decyl chains.
-
~0.8-0.9 ppm (triplet): A triplet corresponding to the terminal methyl (CH₃) groups of the decyl chains.
-
~0.5-0.7 ppm (multiplet): A multiplet for the methylene (CH₂) groups directly attached to the silicon atom.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum will show distinct signals for each carbon environment in the decyl chains.
-
~33 ppm: A signal for the internal methylene carbons of the decyl chains.
-
~29-30 ppm: A series of signals for the other methylene carbons in the chain.
-
~22.7 ppm: A signal for the methylene carbon adjacent to the terminal methyl group.
-
~14.1 ppm: A signal for the terminal methyl carbon.
-
~10-15 ppm: A signal for the methylene carbon directly bonded to the silicon atom.
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum of tris(decyl)silane will exhibit characteristic vibrational modes for its functional groups.
-
~2955, 2925, and 2855 cm⁻¹: Strong C-H stretching vibrations from the methyl and methylene groups of the decyl chains.
-
~2100 cm⁻¹: A characteristic and sharp Si-H stretching vibration.[6]
-
~1465 cm⁻¹: C-H bending (scissoring) vibrations of the methylene groups.
-
~800-900 cm⁻¹: Si-C stretching and rocking vibrations.
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) of tris(decyl)silane would likely show fragmentation patterns characteristic of long-chain alkylsilanes. The molecular ion peak (M⁺) at m/z 452.9 might be weak or absent. Common fragmentation pathways would involve the loss of alkyl chains and rearrangements.
Applications in Research and Drug Development
The long alkyl chains of tris(decyl)silane make it an effective agent for creating hydrophobic surfaces. This property is of significant interest in various fields, including materials science and biomedical applications.
Surface Modification and Hydrophobic Coatings
Tris(decyl)silane can be used to modify the surface of various substrates, such as glass, silica, and metal oxides, to render them hydrophobic. This is achieved by the reaction of the silane with surface hydroxyl groups, forming a stable, covalently bonded monolayer of decyl groups. Such hydrophobic surfaces are crucial in applications requiring water repellency, such as self-cleaning surfaces and anti-fouling coatings.[2][7]
Potential in Drug Delivery Systems
In the field of drug development, the surface modification of nanoparticles is a critical strategy for improving their performance as drug carriers.[8][9] Long-chain alkylsilanes, like tris(decyl)silane, can be used to functionalize the surface of nanoparticles (e.g., silica or magnetic nanoparticles) to enhance the loading and controlled release of hydrophobic drugs.[10] The hydrophobic surface created by the decyl chains can improve the encapsulation of poorly water-soluble drug molecules and modulate their release profile.[10] Furthermore, the modification of nanoparticle surfaces can improve their stability in biological media and influence their interaction with cells.[8]
Caption: Conceptual application of tris(decyl)silane in drug delivery.
Safety and Handling
Organosilanes, particularly those with reactive Si-H bonds, should be handled with care in a well-ventilated laboratory fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Tris(decyl)silane is a combustible liquid and should be kept away from heat, sparks, and open flames.[2] For detailed safety information, it is essential to consult the Safety Data Sheet (SDS) provided by the supplier.[6][11][12]
Conclusion
Tris(decyl)silane is a versatile organosilane with significant potential in materials science and, increasingly, in the pharmaceutical and biomedical fields. Its ability to create robust hydrophobic surfaces makes it a valuable tool for researchers. While specific applications in drug delivery are still emerging, the principles of using long-chain alkylsilanes to modify nanoparticles for enhanced hydrophobic drug loading and controlled release provide a strong rationale for its further investigation by drug development professionals. The synthesis of tris(decyl)silane is achievable through established hydrosilylation and reduction methodologies, and its characterization can be readily performed using standard spectroscopic techniques. As research into advanced drug delivery systems continues, molecules like tris(decyl)silane are poised to play an important role in the development of next-generation therapeutics.
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